N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide
CAS No.: 830338-16-4
Cat. No.: VC6384106
Molecular Formula: C19H13ClF3N3OS
Molecular Weight: 423.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 830338-16-4 |
|---|---|
| Molecular Formula | C19H13ClF3N3OS |
| Molecular Weight | 423.84 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide |
| Standard InChI | InChI=1S/C19H13ClF3N3OS/c20-15-7-6-14(19(21,22)23)10-16(15)26-17(27)13-4-2-12(3-5-13)11-28-18-24-8-1-9-25-18/h1-10H,11H2,(H,26,27) |
| Standard InChI Key | BSMDTCMGLJFPPD-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide, reflects its substitution pattern:
-
A 2-chloro-5-(trifluoromethyl)phenyl group attached to the benzamide nitrogen.
-
A pyrimidin-2-ylsulfanylmethyl substituent at the para position of the benzamide ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.84 g/mol |
| SMILES | C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
| InChIKey | BSMDTCMGLJFPPD-UHFFFAOYSA-N |
| PubChem CID | 1243670 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring introduces hydrogen-bonding capabilities .
Synthesis and Optimization
Proposed Synthetic Pathway
The synthesis likely involves sequential functionalization:
-
Benzamide Core Formation: Condensation of 4-(chloromethyl)benzoic acid with 2-chloro-5-(trifluoromethyl)aniline.
-
Sulfanyl Group Introduction: Thiol-ene coupling between the chloromethyl intermediate and pyrimidine-2-thiol.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | EDCI, HOBt, DMF, rt | Amide bond formation |
| 2 | Pyrimidine-2-thiol, KCO, DMF | Nucleophilic substitution |
Yield optimization may require palladium catalysis for cross-coupling steps, as seen in related benzamide syntheses .
Biological Activity and Mechanism
P2X7 Receptor Inhibition
Structural analogs in patent US6974812B2 demonstrate potent inhibition of the P2X7 receptor, a key mediator of inflammatory responses . The trifluoromethyl group in N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide likely enhances binding to the receptor’s hydrophobic pocket, while the pyrimidine sulfanyl group may stabilize interactions via π-stacking .
Table 3: Comparative IC Values for Related Compounds
| Compound | P2X7 IC (nM) |
|---|---|
| Analog A (US6974812B2) | 12 ± 3 |
| Analog B (US6974812B2) | 8 ± 2 |
| Target Compound (Predicted) | 15–25 |
Predicted based on structural similarity .
Pharmacological and Toxicological Profile
Druglikeness Assessment
-
Lipophilicity: Calculated LogP ≈ 3.8 (moderately lipophilic).
-
Polar Surface Area: 98 Ų, indicating moderate membrane permeability.
-
H-bond Donors/Acceptors: 1/7, complying with Lipinski’s rules.
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism, while the sulfanyl group may undergo glucuronidation or oxidation to sulfoxides .
Comparative Analysis with Structural Analogs
Contrast with 4-Chloro-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Benzamide
The simpler analog (PubChem CID 295243) lacks the pyrimidine sulfanyl group, resulting in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume